molecular formula C17H16ClN3O2 B12358398 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride

2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride

Cat. No.: B12358398
M. Wt: 329.8 g/mol
InChI Key: XNYIXKZJGCHJPD-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride is a complex organic compound that belongs to the class of phenanthridine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Phenanthridine Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Dimethylamino Group: This step may involve nucleophilic substitution reactions.

    Formation of the Acetamide Moiety: This can be done through acylation reactions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine oxides, while reduction may produce phenanthridine amines.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridine Derivatives: Compounds with similar core structures but different functional groups.

    Acridine Derivatives: Structurally related compounds with similar biological activities.

Uniqueness

2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride is unique due to its specific functional groups and the combination of properties it exhibits. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

2-(dimethylamino)-N-(6-oxophenanthridin-2-ylidene)acetamide;hydrochloride

InChI

InChI=1S/C17H15N3O2.ClH/c1-20(2)10-16(21)18-11-7-8-15-14(9-11)12-5-3-4-6-13(12)17(22)19-15;/h3-9H,10H2,1-2H3;1H

InChI Key

XNYIXKZJGCHJPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N=C1C=CC2=NC(=O)C3=CC=CC=C3C2=C1.Cl

Origin of Product

United States

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